4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Description
This compound belongs to a class of polycyclic heteroaromatic systems featuring fused nitrogen-containing rings and methoxy-substituted aryl groups. Its structure includes a tetracyclic core with three nitrogen atoms (10,14,15-triaza) and methoxy groups at the 4,5, and 15-(4-methoxyphenyl) positions. The presence of methoxy groups likely enhances solubility and modulates electronic properties, while the rigid tetracyclic framework may influence binding to biological targets.
Properties
IUPAC Name |
4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-16-6-4-15(5-7-16)26-20-12-19-17-11-22(30-3)21(29-2)10-14(17)8-9-25(19)23(27)18(20)13-24-26/h4-7,10-11,13,19H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMZFBHYXAFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4CCC5=CC(=C(C=C5C4C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include methoxy-substituted aromatic compounds, nitrogen-containing heterocycles, and various catalysts to facilitate the formation of the tetracyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4,5-Dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations and inferred physicochemical/biological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity :
- The sulfonyl analog () demonstrates how electron-withdrawing groups like sulfonyl can alter polarity and stability compared to methoxy groups .
- Hydroxy vs. methoxy substitutions (as in ’s hydroxyphenyl analog) may impact hydrogen-bonding capacity and metabolic pathways .
Heteroatom Influence: The triaza core of the target compound contrasts with hexaaza () and dithia () systems.
Crystallographic and Synthetic Considerations :
Biological Activity
The compound 4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a complex polycyclic structure with potential biological activities that warrant thorough investigation. This article aims to summarize the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of aryl fused azapolycyclic compounds characterized by its unique tricyclic structure and multiple methoxy groups that may influence its biological properties. The molecular formula is with a molecular weight of approximately 354.38 g/mol.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties by targeting microtubules in cancer cells. For instance, related compounds have shown cytotoxic effects against various human tumor cell lines such as HeLa and MCF7 by disrupting microtubule dynamics and inducing G2/M phase arrest in the cell cycle .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxyphenyl derivatives | HeLa | <1 | Tubulin polymerization inhibition |
| 4-Bromo-2,5-dimethoxyphenyl series | MCF7 | <0.1 | Microtubule network disruption |
| 4-Methoxybenzylamine derivatives | HT-29 | <5 | Mitotic machinery interference |
Antibacterial Activity
Compounds structurally related to the target compound have also been evaluated for antibacterial properties. For example, studies on modified nanoparticles coated with phenyl derivatives showed effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . These antibacterial activities suggest potential applications in treating infections.
Table 2: Antibacterial Efficacy
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | Staphylococcus aureus | 15 |
| 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | Escherichia coli | 12 |
The primary mechanism of action for the biological activities of this compound appears to involve interference with cellular structures critical for mitosis and cellular integrity:
- Microtubule Inhibition : The compound may bind to tubulin at the colchicine site, preventing polymerization and leading to cell cycle arrest.
- Apoptosis Induction : Following cell cycle arrest, treated cells often undergo apoptosis as a secondary response to sustained microtubule disruption.
Case Studies
- In Vitro Studies : A study demonstrated that a closely related compound significantly inhibited cell proliferation in various cancer cell lines through flow cytometry analysis and immunofluorescence techniques .
- Nanoparticle Applications : Another study utilized magnetic nanoparticles coated with methoxy-substituted phenyl compounds to enhance antibacterial activity against healthcare-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
